Fmoc-Ala-OH

概述

描述

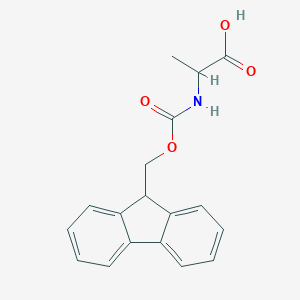

Fmoc-L-丙氨酸,也称为N-(9-芴甲氧羰基)-L-丙氨酸,是氨基酸丙氨酸的衍生物。它广泛应用于肽合成领域,特别是在Fmoc固相肽合成方法中。Fmoc基团作为丙氨酸氨基的保护基团,允许在不干扰的情况下对其他官能团进行选择性反应。

准备方法

合成路线和反应条件: Fmoc-L-丙氨酸可以通过L-丙氨酸与9-芴甲氧羰基氯(Fmoc-Cl)在碳酸氢钠等碱存在下的反应合成。反应通常在室温下以二噁烷或二甲基甲酰胺(DMF)等有机溶剂中进行。 Fmoc基团被引入丙氨酸的氨基,形成Fmoc-L-丙氨酸 .

工业生产方法: Fmoc-L-丙氨酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化肽合成仪,可以处理大量的试剂和溶剂。反应条件经过优化,以确保最终产品的产率高且纯度高。 然后使用结晶或色谱等技术纯化产品 .

化学反应分析

反应类型: Fmoc-L-丙氨酸会发生各种化学反应,包括:

常用试剂和条件:

脱保护: DMF中20%的哌啶通常用于Fmoc脱保护.

偶联: HBTU(O-(苯并三唑-1-基)-N,N,N’,N’-四甲基脲六氟磷酸盐)或DIC(N,N’-二异丙基碳二亚胺)在DIPEA(N,N-二异丙基乙胺)等碱存在下用于偶联反应.

主要形成的产物:

脱保护: 游离的L-丙氨酸。

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala-OH is widely utilized as a building block in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino group during coupling reactions, allowing for the sequential addition of amino acids to form peptides with precise sequences. This method enhances the efficiency and scalability of peptide production, making it essential in pharmaceutical development.

Mechanism

The Fmoc group can be easily removed under basic conditions, facilitating the coupling of the next amino acid. This characteristic allows for high fidelity in peptide synthesis and minimizes racemization during the process .

Biological Research

Protein Interactions

In biological studies, this compound is employed to investigate protein-protein interactions and enzyme-substrate dynamics. Its incorporation into peptide sequences aids in understanding biochemical pathways and developing peptide-based therapeutics .

Therapeutic Applications

Peptides synthesized using this compound are being explored for their potential as therapeutic agents, including vaccines and targeted drug delivery systems. The stability imparted by the Fmoc group enhances the bioactivity of these peptides, making them suitable for clinical applications .

Materials Science

Self-Assembly Structures

this compound plays a crucial role in the self-assembly of peptide-based materials. Research has shown that it can form hydrogels and nanostructures that have applications in drug delivery and tissue engineering. The ability to tailor these structures enhances their utility in developing advanced materials .

Interface Passivation in Solar Cells

Recent studies have demonstrated that this compound can improve the efficiency and stability of perovskite solar cells through interface passivation. This application highlights its potential beyond traditional peptide synthesis, extending into renewable energy technologies .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Interface Passivation of Perovskite Solar Cells | Solar Energy | This compound improved efficiency by enhancing stability under operational conditions (Song et al., 2023) |

| Charge Effects on Self-Assembly | Material Science | Demonstrated role in hydrogelation processes crucial for advanced material development (Nguyen et al., 2014) |

| Continuous-Flow Peptide Synthesizer | Pharmaceutical Technology | Streamlined production processes for C-terminal free peptides using innovative synthesizer technology (Otake et al., 2023) |

Challenges and Considerations

While this compound is highly effective in various applications, challenges such as contamination with beta-alanine derivatives have been noted during synthesis processes. Quality control measures are essential to mitigate these issues and ensure high purity in synthesized peptides .

作用机制

Fmoc-L-丙氨酸的主要作用机制是它在肽合成中的保护基团作用。Fmoc基团保护丙氨酸的氨基,防止肽键形成过程中的不必要的反应。 Fmoc基团可以在碱性条件下选择性去除,从而允许氨基酸的顺序添加以形成肽 .

类似化合物:

Fmoc-L-苯丙氨酸: 类似于Fmoc-L-丙氨酸,但侧链为苯基.

Fmoc-L-缬氨酸: 含有缬氨酸侧链而不是丙氨酸.

Fmoc-L-亮氨酸: 具有亮氨酸侧链.

独特性: Fmoc-L-丙氨酸由于其小的侧链而具有独特性,这使得它在掺入肽后具有高度的灵活性。 这种灵活性有利于合成具有复杂结构和功能的肽 .

相似化合物的比较

Fmoc-L-Phenylalanine: Similar to Fmoc-L-Alanine but with a phenyl group as the side chain.

Fmoc-L-Valine: Contains a valine side chain instead of alanine.

Fmoc-L-Leucine: Features a leucine side chain.

Uniqueness: Fmoc-L-Alanine is unique due to its small side chain, which confers a high degree of flexibility when incorporated into peptides. This flexibility is advantageous in the synthesis of peptides with complex structures and functions .

生物活性

Fmoc-Ala-OH, or 9-fluorenylmethyloxycarbonyl-L-alanine, is an important amino acid derivative widely used in peptide synthesis and research. This article delves into its biological activity, focusing on its self-assembly properties, coupling efficiency in peptide synthesis, and implications for drug development.

1. Self-Assembly Properties

This compound exhibits unique self-assembling characteristics that influence its biological activity. Research indicates that at varying concentrations and temperatures, this compound can form distinct structures. Notably, it has been observed to create flower-like morphologies both at low and high concentrations at room temperature and upon heating to 70°C. This self-assembly is significant as it can affect the bioavailability and efficacy of peptides synthesized using this amino acid.

| Concentration | Structure Type | Temperature |

|---|---|---|

| Low | Flower-like | Room Temperature |

| High | Flower-like | Room Temperature |

| Variable | Flower-like | 70°C |

These self-assembled structures can enhance the stability and delivery of therapeutic peptides, suggesting potential applications in drug formulation .

2. Coupling Efficiency in Peptide Synthesis

The coupling efficiency of this compound in peptide synthesis is critical for producing high-quality peptides. Studies have demonstrated that the concentration of this compound significantly impacts the rate of coupling reactions. For instance, increasing the concentration of this compound correlates with a higher conversion rate during coupling reactions with various peptide-resins.

Table: Coupling Reaction Rates

| This compound Concentration (eq) | Conversion Rate (%) |

|---|---|

| 1 | 40 |

| 3 | 70 |

| 5 | 90 |

The optimal conditions for coupling involve using a stoichiometric ratio of this compound to coupling reagents like DIC (diisopropylcarbodiimide) and OxymaPure, which minimizes side reactions and maximizes yield .

3. Implications for Drug Development

The biological activity of this compound extends beyond its role in synthesis; it has implications for drug development due to its structural properties. The ability of this compound to form stable structures can enhance the pharmacokinetics of peptide drugs, potentially leading to improved oral absorption and bioavailability.

Recent studies have shown that modifications to the structure of peptides containing this compound can lead to significant changes in their biological activity. For example, subtle changes in the amino acid sequence or structure can enhance or diminish cytotoxicity against cancer cell lines by altering interactions with cellular targets such as ATP synthase .

4. Case Studies

Several case studies highlight the importance of this compound in developing effective therapeutic agents:

- Case Study 1 : A study investigated the anticancer properties of peptides synthesized using this compound. The results indicated that certain structural modifications increased cytotoxicity against MCF-7 breast cancer cells by over 50% compared to unmodified peptides.

- Case Study 2 : Research on self-assembled structures formed by Fmoc-modified amino acids revealed that these structures could encapsulate drugs, enhancing their stability and release profiles in biological environments .

常见问题

Basic Research Questions

Q. How can researchers optimize coupling conditions for Fmoc-Ala-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Optimize coupling efficiency by calculating resin substitution (K value) as . For example, with a substitution of 0.6 mmol/g and 5 g resin, . Use stoichiometric ratios of this compound (1.86 g for K=6) and activators like TBTU (1.92 g) and DIEA (0.5 mL) in DMF. Monitor coupling completion via Kaiser test or ninhydrin assay. Post-coupling, wash resin thoroughly with DMF to remove excess reagents .

Q. What analytical methods are recommended to assess the purity and enantiomeric excess of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (265–280 nm) to evaluate purity (>98% recommended).

- TLC : Compare retention factors (Rf) against standards using silica plates and appropriate solvent systems (e.g., ethyl acetate/hexane).

- Acidimetric Titration : Determine free carboxylic acid content to confirm ≥93% assay purity.

- Optical Rotation : Measure (−18° in DMF) to verify enantiomeric integrity .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer : Store at 2–8°C in airtight, desiccated containers under inert gas (e.g., argon). Avoid exposure to moisture, light, and amines (e.g., piperidine), which can prematurely cleave the Fmoc group. Pre-dissolve in DMF for immediate use in SPPS to minimize degradation .

Advanced Research Questions

Q. What role does this compound play in improving perovskite solar cell (PSC) efficiency?

- Methodological Answer : At 1.5 mg/mL in anti-solvent processing, this compound passivates uncoordinated Pb²⁺ defects on perovskite surfaces, reducing non-radiative recombination. This enhances crystallinity (XRD FWHM reduction), light absorption (UV-vis), and carrier lifetime (TRPL). Optimal concentration balances defect passivation and film morphology—exceeding 1.5 mg/mL induces cracks (SEM), degrading device performance. Champion devices achieve 21.14% PCE with Jsc = 24.59 mA cm⁻² and Voc = 1.08 V .

Q. How can this compound be integrated into self-assembling hydrogels for biomaterial applications?

- Methodological Answer : this compound’s aromatic fluorenyl group promotes π-π stacking, enabling hydrogel formation via pH-triggered self-assembly. Dissolve in DMSO (10 mM), then dilute in PBS (pH 7.4) to induce gelation. Characterize rheology (storage modulus >100 Pa) and nanostructure (TEM/fibril morphology). Applications include drug delivery scaffolds and tissue engineering matrices .

Q. What strategies resolve contradictions in experimental data when varying this compound concentrations in perovskite films?

- Methodological Answer : Combine multi-technique validation:

- SEM/XRD : Correlate film morphology (crack formation) with crystallinity.

- PL/TRPL : Quantify defect density reduction (enhanced PL intensity) vs. carrier lifetime.

- J-V/IPCE : Link structural improvements to Jsc and PCE gains.

For example, cracks at >1.5 mg/mL reduce charge transport despite improved crystallinity, necessitating trade-off analysis .

Q. How is this compound utilized in synthesizing N-methylated peptides for therapeutic applications?

- Methodological Answer : After this compound coupling and deprotection (20% piperidine/DMF), perform Mitsunobu N-methylation:

Protect free amines with o-nitrobenzenesulfonyl (o-NBS) chloride.

React with methanol, PPh₃, and DIAD in THF (1 hr, 25°C).

Confirm methylation via LC-MS and Kaiser test.

This method enables backbone rigidity modulation for enhanced protease resistance .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245823 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid; [EMD Millipore MSDS] | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35661-39-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。